N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide
Description
N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and a dimethylpyrimidinylsulfanyl group attached to an acetamide backbone
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3S/c1-8-5-9(2)17-14(16-8)23-7-13(20)18-10-3-4-11(15)12(6-10)19(21)22/h3-6H,7H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCCAQMOWCCMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-3-nitroaniline.
Acylation: The 4-chloro-3-nitroaniline is then acylated with 2-chloroacetyl chloride to form N-(4-chloro-3-nitrophenyl)-2-chloroacetamide.
Substitution: The final step involves the substitution of the chlorine atom in N-(4-chloro-3-nitrophenyl)-2-chloroacetamide with 4,6-dimethyl-2-mercaptopyrimidine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydroxide, ethanol.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: N-(4-amino-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxide or sulfone derivatives.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide is similar to other acetamide derivatives with chloro-nitrophenyl and pyrimidinylsulfanyl groups.
- Compounds such as this compound and this compound share structural similarities but may differ in their specific substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H14ClN3O3S
- Molecular Weight : 315.79 g/mol
- IUPAC Name : N-(4-chloro-3-nitrophenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide
The compound features a chloro-nitrophenyl group and a pyrimidine moiety linked via a thioether bond, which may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Cholinesterase Inhibition : Recent studies have highlighted the role of similar compounds as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmitter regulation in neurological conditions such as Alzheimer's disease .
- Antiviral Activity : Compounds with structural similarities have shown antiviral properties against various viruses by inhibiting viral replication mechanisms. This suggests that this compound may exhibit similar activity against specific viral targets .
- Antimicrobial Properties : The presence of nitro and chloro groups is often associated with enhanced antimicrobial activity. Preliminary assays indicate potential effectiveness against bacterial strains, although specific data on this compound is limited .
In Vitro Studies
In vitro studies have been conducted to evaluate the compound's efficacy against various biological targets:
These results suggest that the compound has promising inhibitory effects on cholinesterases and potential antiviral and antimicrobial activities.
Case Studies
- Alzheimer's Disease Research : A study investigated the effects of similar compounds on cognitive function in rodent models of Alzheimer's disease. The findings indicated that cholinesterase inhibitors improved memory retention and reduced neurodegeneration markers .
- Antiviral Screening : A recent screening of various nitro-containing compounds revealed that those structurally related to this compound exhibited significant antiviral activity against hepatitis C virus (HCV) with low cytotoxicity .
- Microbial Resistance Studies : Research focusing on antimicrobial resistance highlighted the effectiveness of thioether-containing compounds against resistant strains of bacteria, suggesting a potential application for this compound in treating infections caused by multi-drug resistant organisms .
Q & A
Q. How can X-ray crystallography and SHELX software elucidate the compound’s conformational stability and intermolecular interactions?
- Crystallography : Collect diffraction data (e.g., Bruker SMART APEXII detector, Mo-Kα radiation). Refine using SHELXL-2016 to resolve hydrogen-bonding networks and torsional angles (e.g., pyrimidine-phenyl dihedral angles ~42–67°) .
- Key Parameters : Analyze intramolecular N–H⋯N hydrogen bonds (2.0–2.5 Å) and π-π stacking interactions (3.5–4.0 Å) that stabilize the folded conformation .
Q. What strategies are effective for evaluating bioactivity against targets like viral proteases or kinases?
- Enzyme Assays :
- NS2B/NS3 Dengue protease : Use fluorescence resonance energy transfer (FRET) with a fluorogenic substrate (e.g., Boc-Gly-Arg-Arg-AMC) .
- Kinase inhibition : Screen against c-Fms kinase via ADP-Glo™ assay, comparing IC₅₀ values to known diaminopyrimidine inhibitors (e.g., <10 µM for leukemia cell lines) .
Q. How should researchers address contradictions in reported crystallographic data (e.g., bond angles, packing motifs)?
- Data Reconciliation :
Cross-validate with the Cambridge Structural Database (CSD) for analogous structures (e.g., JAXFIA, JAXFOG) .
Re-refine datasets using SHELXL with updated scattering factors and restraints for disordered atoms .
- Example : Pyrimidine-phenyl dihedral angles vary between 42° (this compound) and 67° (chlorophenyl analogs) due to steric effects; confirm via DFT calculations .
Q. What derivatization approaches can enhance this compound’s pharmacological profile?
- Functionalization :
- Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the phenyl ring to improve target affinity .
- Replace the pyrimidinyl group with triazoles or oxadiazoles to modulate solubility and metabolic stability .
- Methodology : Perform Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by in vitro ADMET profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
